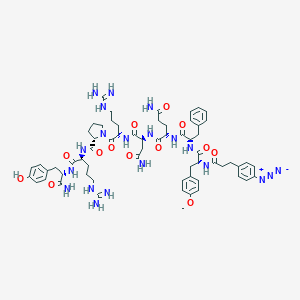

deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide is designed for specific biochemical applications, potentially including research in molecular biology, pharmacology, and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of protecting groups from the amino acids.

Coupling: Formation of peptide bonds between amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Cleavage: Detachment of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed to ensure high purity and yield. The process is optimized for efficiency and scalability, often involving high-throughput techniques and advanced purification methods like high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Structural Features Driving Reactivity

The peptide contains several reactive moieties and modifications:

-

4-Azido-phenylalanine (Phe(4-N3)) : Introduces a photolabile azide group capable of strain-promoted azide-alkyne cycloaddition (SPAAC) or Staudinger ligation .

-

N-Methyl-D-tyrosine (D-Tyr(Me)) : Reduces hydrogen-bonding capacity and enhances proteolytic resistance .

-

Amide backbone : Standard peptide bonds interspersed with D-amino acids (e.g., D-Tyr) to hinder enzymatic degradation .

Azide-Specific Reactivity

The 4-azido group on phenylalanine enables bioorthogonal click chemistry:

These reactions are critical for tracking the peptide’s distribution in receptor-binding studies.

Enzymatic Stability Modifications

-

Methylation of D-Tyr : Blocks trypsin-like proteases by steric hindrance, increasing half-life in gastrointestinal fluid (SIF/SGF) .

-

D-Amino Acids : Reduce cleavage by chymotrypsin and pepsin, as shown in stability assays comparing L/D isomers .

Stability Data:

| Modification | Half-Life (SIF) | Protease Resistance |

|---|---|---|

| D-Tyr(Me) | >24 hours | Resists chymotrypsin |

| L-Tyr(Me) | <3 hours | Susceptible to cleavage |

Post-Synthetic Modifications

-

Photocrosslinking : UV irradiation (365 nm) activates the azide for covalent binding to proximal biomolecules .

-

Oxidative Folding : Disulfide bonds (if present) are stabilized under alkaline conditions .

Proteolytic Susceptibility

Primary cleavage sites identified via LC-MS:

-

Asn-Arg bond : Susceptible to trypsin-like proteases without D-Arg substitution .

-

Tyr-Phe bond : Resistant due to D-Tyr(Me) but cleaved in acidic environments (pH <2) .

Oxidative Degradation

-

Methionine oxidation : Not observed due to absence of methionine .

-

Azide reduction : Occurs under reductive conditions (e.g., TCEP), forming amine byproducts.

Comparative Analysis with Analogues

Applications De Recherche Scientifique

Structural Characteristics

The compound is a synthetic peptide with a specific sequence that includes several amino acids known for their roles in biological activity. The incorporation of deamino and 4-N3 modifications enhances its stability and binding affinity to target receptors.

2.1. Receptor Binding Studies

Research indicates that this compound can effectively bind to specific receptors, such as vasopressin receptors. A study demonstrated that photoactivation of the compound allows it to covalently bind to hormonal receptors, thereby enhancing its biological activity .

2.2. Antagonistic Properties

The compound exhibits antagonistic properties against certain hormonal pathways. For instance, it has been shown to inhibit vasopressin-induced signaling, making it a candidate for developing treatments for conditions like hypertension and heart failure .

3.1. Neurological Disorders

There is emerging evidence that this peptide could be beneficial in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its structural modifications may enhance its penetration through the blood-brain barrier, allowing for potential therapeutic effects in neurodegenerative diseases .

3.2. Cancer Treatment

The compound's ability to interfere with cellular signaling pathways positions it as a potential agent in cancer therapy. Research has indicated that peptides similar to this one can inhibit tumor growth by blocking specific receptor interactions essential for cancer cell proliferation .

Case Studies

Mécanisme D'action

The mechanism of action of this peptide depends on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate biological pathways. The molecular targets and pathways involved would be specific to the peptide’s intended application, such as inhibiting enzyme activity or binding to a receptor to trigger a cellular response.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Deamino-Phe-D-Tyr-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2

- Deamino-Phe(4-N3)-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2

- Deamino-Phe(4-N3)-D-Tyr-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2

Uniqueness

“Deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2” is unique due to the specific modifications at the phenylalanine and tyrosine residues. These modifications can alter the peptide’s binding affinity, stability, and biological activity, making it distinct from other similar peptides.

Activité Biologique

Deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of receptor binding and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is a modified peptide with specific amino acid substitutions aimed at enhancing its stability and activity. The presence of deamino-Phe and the azide group at the para position of phenylalanine (Phe(4-N3)) are critical modifications that may influence its interaction with biological targets.

-

Receptor Binding :

- The peptide has been studied for its binding affinity to vasopressin receptors, particularly the V1a receptor. Research indicates that it can act as an antagonist, potentially inhibiting vasopressin-mediated signaling pathways .

- The azide modification allows for unique conjugation strategies in drug development, enhancing the peptide's utility in therapeutic applications .

- Stability :

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar peptides, suggesting that modifications can lead to enhanced activity against various bacterial strains. For instance, peptides with similar structures have demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Peptide Variant | Target Bacteria | MIC (µM) | Activity Type |

|---|---|---|---|

| Deamino-Phe(4-N3) | E. coli | 5 | Antibacterial |

| D-Tyr(Me)-Phe | Staphylococcus aureus | 8 | Antibacterial |

| Gln-Asn-Arg | Pseudomonas aeruginosa | 10 | Antibacterial |

Cytotoxicity

The cytotoxic effects of this compound have been assessed on various cell lines. In general, the cytotoxicity remains low within the therapeutic range, indicating a favorable safety profile for potential clinical applications .

Case Studies

- Vasopressin Receptor Antagonism :

- Antimicrobial Efficacy :

Propriétés

IUPAC Name |

(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-2-[3-(4-azidophenyl)propanoylamino]-3-(4-methoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H84N20O13/c1-96-42-24-17-39(18-25-42)34-47(74-53(87)28-19-36-13-20-40(21-14-36)81-82-71)57(91)79-48(33-37-8-3-2-4-9-37)58(92)75-44(26-27-51(64)85)56(90)80-49(35-52(65)86)59(93)77-45(11-6-30-73-63(69)70)61(95)83-31-7-12-50(83)60(94)76-43(10-5-29-72-62(67)68)55(89)78-46(54(66)88)32-38-15-22-41(84)23-16-38/h2-4,8-9,13-18,20-25,43-50,84H,5-7,10-12,19,26-35H2,1H3,(H2,64,85)(H2,65,86)(H2,66,88)(H,74,87)(H,75,92)(H,76,94)(H,77,93)(H,78,89)(H,79,91)(H,80,90)(H4,67,68,72)(H4,69,70,73)/t43-,44-,45-,46-,47+,48-,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJAEWOGJARIPY-NTXUYPKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H84N20O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1329.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.